molecular formula C14H14N2O4 B3008223 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide CAS No. 61942-12-9

5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide

Cat. No.: B3008223
CAS No.: 61942-12-9
M. Wt: 274.276
InChI Key: UQDRZXXUDZMKBU-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It features a furan ring substituted with a 3-nitrophenyl group and an N-propan-2-ylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The furan ring and carboxamide group contribute to the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-nitrophenyl)-N-methylfuran-2-carboxamide
  • 5-(3-nitrophenyl)-N-ethylfuran-2-carboxamide
  • 5-(4-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide

Uniqueness

5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-nitrophenyl group and the N-propan-2-ylcarboxamide group provides a distinct set of properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9(2)15-14(17)13-7-6-12(20-13)10-4-3-5-11(8-10)16(18)19/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDRZXXUDZMKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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